molecular formula C14H30N2S B14516535 N-Decyl-N'-propylthiourea CAS No. 62552-29-8

N-Decyl-N'-propylthiourea

Cat. No.: B14516535
CAS No.: 62552-29-8
M. Wt: 258.47 g/mol
InChI Key: QBBXHRMVLFUFHB-UHFFFAOYSA-N
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Description

N-Decyl-N’-propylthiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a decyl group (a ten-carbon alkyl chain) and a propyl group (a three-carbon alkyl chain) attached to a thiourea moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N’-propylthiourea can be synthesized through the reaction of decylamine and propylisothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Decylamine+PropylisothiocyanateN-Decyl-N’-propylthiourea\text{Decylamine} + \text{Propylisothiocyanate} \rightarrow \text{N-Decyl-N'-propylthiourea} Decylamine+Propylisothiocyanate→N-Decyl-N’-propylthiourea

The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Decyl-N’-propylthiourea may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of N-Decyl-N’-propylthiourea can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thioureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

N-Decyl-N’-propylthiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

    Industry: Utilized as a stabilizer in the formulation of certain polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of N-Decyl-N’-propylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. For example, in urease inhibition, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea.

Comparison with Similar Compounds

Similar Compounds

  • N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • N-Decyl-β-D-maltopyranoside
  • N-Dodecyl-β-D-maltoside

Uniqueness

N-Decyl-N’-propylthiourea is unique due to its specific alkyl chain lengths and the presence of the thiourea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form strong interactions with enzymes and proteins makes it particularly valuable in biochemical research and industrial applications.

Properties

CAS No.

62552-29-8

Molecular Formula

C14H30N2S

Molecular Weight

258.47 g/mol

IUPAC Name

1-decyl-3-propylthiourea

InChI

InChI=1S/C14H30N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h3-13H2,1-2H3,(H2,15,16,17)

InChI Key

QBBXHRMVLFUFHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NCCC

Origin of Product

United States

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